molecular formula C27H28N4O4S B11597415 ethyl (3-{(E)-[(2Z)-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate

ethyl (3-{(E)-[(2Z)-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B11597415
M. Wt: 504.6 g/mol
InChI Key: WZWKFYSUQNIKSH-ZCDVQNCZSA-N
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Description

ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple stepsThe final step involves the addition of the morpholine group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C27H28N4O4S

Molecular Weight

504.6 g/mol

IUPAC Name

ethyl 2-[3-[(E)-[3-methyl-2-(4-morpholin-4-ylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C27H28N4O4S/c1-3-35-25(32)18-31-17-19(22-6-4-5-7-23(22)31)16-24-26(33)29(2)27(36-24)28-20-8-10-21(11-9-20)30-12-14-34-15-13-30/h4-11,16-17H,3,12-15,18H2,1-2H3/b24-16+,28-27?

InChI Key

WZWKFYSUQNIKSH-ZCDVQNCZSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)N5CCOCC5)S3)C

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=C(C=C4)N5CCOCC5)S3)C

Origin of Product

United States

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